The compound belongs to the category of aromatic compounds due to the presence of a benzene ring in its structure. It is also categorized as a halogenated organic compound because of the chlorine atom incorporated into its structure.
The synthesis of 2-(5-Chloro-2-ureidophenyl)acetic acid can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves:
The detailed synthetic steps may vary based on the specific method employed, but they generally involve nucleophilic substitutions and coupling reactions to form the desired product.
The molecular structure of 2-(5-Chloro-2-ureidophenyl)acetic acid features a benzene ring substituted with a chlorine atom at the para position relative to an ureido group, which is linked to an acetic acid moiety.
InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)
ClC1=C(C(=CC=C1)N(=O)C(=O)N)C(C(=O)O)=O
2-(5-Chloro-2-ureidophenyl)acetic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are significant for modifying the compound to enhance its pharmacological properties or for creating derivatives useful in research.
Further studies are necessary to elucidate precise mechanisms and biological targets.
The physical and chemical properties of 2-(5-Chloro-2-ureidophenyl)acetic acid include:
Property | Value |
---|---|
Molecular Weight | 228.63 g/mol |
Molecular Formula | C9H9ClN2O3 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
LogP (Partition Coefficient) | Approximately 0.54 |
These properties indicate that the compound is likely soluble in organic solvents but may have limited solubility in water due to its hydrophobic aromatic structure.
The applications of 2-(5-Chloro-2-ureidophenyl)acetic acid primarily lie within medicinal chemistry:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: